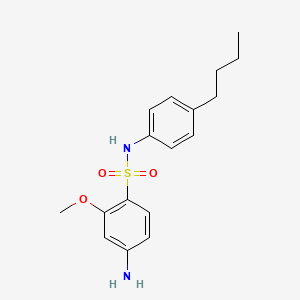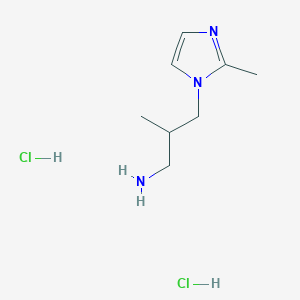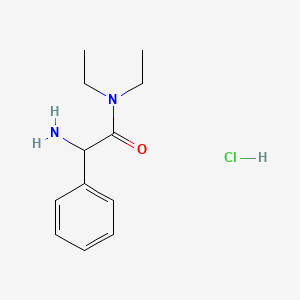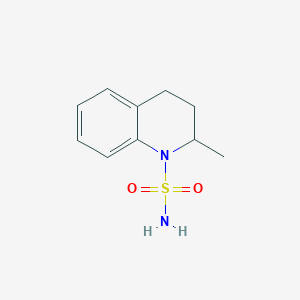
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
描述
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a methyl group at the second position and a sulfonamide group at the first position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide typically involves the following steps:
-
Hydrogenation of Quinaldine: : The starting material, quinaldine (2-methylquinoline), is hydrogenated to produce 2-methyl-1,2,3,4-tetrahydroquinoline. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
-
Sulfonation: : The resulting 2-methyl-1,2,3,4-tetrahydroquinoline is then subjected to sulfonation. This can be achieved by reacting it with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The reaction is typically conducted at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency and safety of the process.
化学反应分析
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: 2-Methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学研究应用
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide has several applications in scientific research:
作用机制
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the sulfonamide group, making it less polar and potentially less biologically active.
1,2,3,4-Tetrahydroquinoline: The absence of the methyl group at the second position can significantly alter its chemical and biological properties.
2-Methylquinoline: The fully aromatic structure differs significantly in reactivity and biological activity compared to the tetrahydro derivative.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in various applications, particularly in medicinal chemistry .
属性
IUPAC Name |
2-methyl-3,4-dihydro-2H-quinoline-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-8-6-7-9-4-2-3-5-10(9)12(8)15(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNKFLRJQHYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



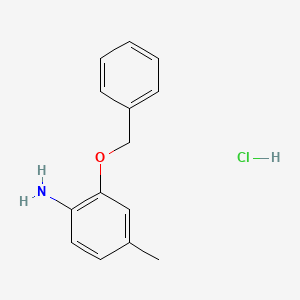
![(6-Bromofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B1521512.png)

![4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521517.png)
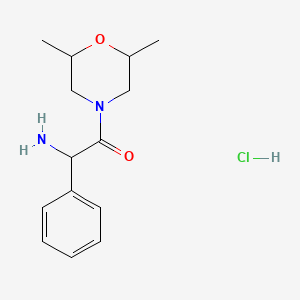
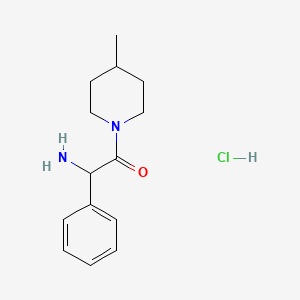
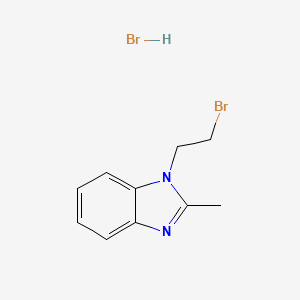
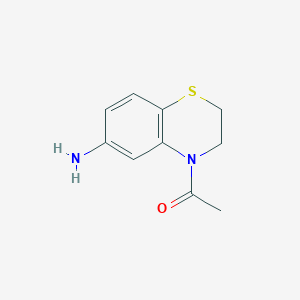
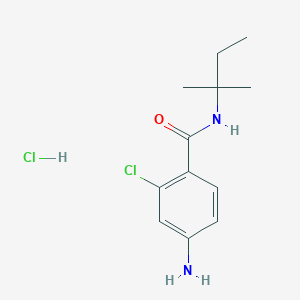
![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B1521523.png)
